

# PSI-7409 Tetrasodium: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for **PSI-7409 tetrasodium**, the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir. Given that a specific, publicly available Safety Data Sheet (SDS) for **PSI-7409 tetrasodium** is limited, this document compiles and extrapolates critical safety information from the parent compound, sofosbuvir, and related nonclinical studies. The information herein is intended to support laboratory personnel in implementing safe handling practices, understanding potential hazards, and developing appropriate experimental protocols.

## **Chemical and Physical Properties**

PSI-7409 is a nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As the active metabolite, it is crucial for the compound's antiviral efficacy. The tetrasodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of PSI-7409 and Sofosbuvir



| Property          | PSI-7409 Tetrasodium                                                                 | Sofosbuvir (Parent<br>Compound)                                                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | (2'R)-2'-deoxy-2'-fluoro-2'-C-<br>methyluridine-5'-triphosphate,<br>tetrasodium salt | Isopropyl (2S)-2- [[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate |  |
| Molecular Formula | C10H12FN2Na4O14P3                                                                    | C22H29FN3O9P                                                                                                                                               |  |
| CAS Number        | 1621884-22-7                                                                         | 1190307-88-0                                                                                                                                               |  |
| Appearance        | White to off-white crystall solid                                                    |                                                                                                                                                            |  |
| Solubility        | Soluble in water                                                                     | Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water.                                                                          |  |

# **Hazard Identification and Precautionary Measures**

Based on the Safety Data Sheets for the parent compound, sofosbuvir, **PSI-7409 tetrasodium** should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 2: Hazard Identification for Sofosbuvir (as a proxy for PSI-7409)



| Hazard Class                                     | GHS Classification                        | Precautionary Statements                |  |
|--------------------------------------------------|-------------------------------------------|-----------------------------------------|--|
| Acute Toxicity, Oral                             | Category 4 H302: Harmful if swallowe      |                                         |  |
| Skin Corrosion/Irritation                        | Category 2                                | H315: Causes skin irritation.           |  |
| Serious Eye Damage/Irritation                    | Category 2A                               | H319: Causes serious eye irritation.    |  |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |  |

### **Handling Recommendations:**

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
  - Respiratory Protection: If handling large quantities or if dusts are generated, use a NIOSHapproved respirator.
- Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

#### **First Aid Measures**

In the event of exposure, the following first aid measures are recommended based on sofosbuvir SDS:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.



- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.
   Seek immediate medical attention.

# **Storage and Stability**

Proper storage is crucial to maintain the integrity of **PSI-7409 tetrasodium**.

- Short-term storage (up to 1 month): Store at -20°C.
- Long-term storage (up to 6 months): Store at -80°C.

The compound should be stored in a tightly sealed container, protected from moisture.

## **Toxicological Information**

Detailed toxicological studies specifically on **PSI-7409 tetrasodium** are not widely published. However, extensive nonclinical safety and toxicology studies have been conducted on the parent drug, sofosbuvir, and a related prodrug, PSI-7851. As PSI-7409 is the active metabolite, these studies provide valuable insights into its potential toxicity.

# In Vitro Cytotoxicity

PSI-7851, a prodrug of the monophosphate of the same active nucleoside as PSI-7409, was evaluated for cytotoxicity in several human cell lines.

Table 3: In Vitro Cytotoxicity of PSI-7851

| Cell Line | Cell Type               | CC50 (µM) |
|-----------|-------------------------|-----------|
| Huh7      | Human hepatoma          | >100      |
| HepG2     | Human hepatoma          | >100      |
| BxPC3     | Human pancreatic cancer | >100      |
| СЕМ       | Human T lymphoblast     | >100      |



These results indicate a low potential for in vitro cytotoxicity.[1]

#### **Nonclinical Toxicology of Sofosbuvir**

Repeat-dose toxicology studies of sofosbuvir have been conducted in rodents and dogs. The findings from these studies, as summarized in the FDA's pharmacology review, are crucial for understanding the potential in vivo effects.

Table 4: Summary of Repeat-Dose Toxicology Studies of Sofosbuvir

| Species | Duration       | Route of<br>Administration | Key Findings                                   |
|---------|----------------|----------------------------|------------------------------------------------|
| Rat     | Up to 26 weeks | Oral gavage                | No clear target organs of toxicity identified. |
| Dog     | Up to 39 weeks | Oral capsule               | No clear target organs of toxicity identified. |

No significant target organ toxicity was identified in these studies at exposures that were multiples of the human clinical exposure.

#### **Genetic Toxicology**

Sofosbuvir was reported to be not genotoxic in a battery of in vitro and in vivo assays.[2]

## **Experimental Protocols**

The following are generalized protocols for key experiments relevant to the safety and handling of **PSI-7409 tetrasodium**. These should be adapted to specific laboratory conditions and institutional guidelines.

#### **Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)**

This protocol outlines a common method for assessing the cytotoxic potential of a compound.

 Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.



- Compound Preparation: Prepare a stock solution of PSI-7409 tetrasodium in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to achieve the desired final concentrations.
- Treatment: Remove the cell culture medium and add fresh medium containing the different concentrations of PSI-7409 tetrasodium to the wells. Include vehicle-only controls and untreated controls.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

# Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Rats

This protocol provides a framework for conducting a subacute toxicity study.

- Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least one week before the study begins.
- Group Assignment: Randomly assign animals to control and treatment groups (typically 3 dose levels). Each group should consist of an equal number of male and female animals (e.g., 10 per sex per group).
- Dose Formulation and Administration: Prepare the test article formulation daily. Administer
   PSI-7409 tetrasodium or vehicle control orally via gavage once daily for 28 consecutive days.



- Clinical Observations: Observe the animals for mortality, morbidity, and clinical signs of toxicity at least once daily.
- Body Weight and Food Consumption: Record body weights weekly and food consumption weekly.
- Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.
   Collect and preserve designated organs and tissues for histopathological examination.
- Data Analysis: Analyze the data for significant differences between the treatment and control
  groups to identify any dose-related adverse effects and determine the No-ObservedAdverse-Effect Level (NOAEL).

### **Visualizations**

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of **PSI-7409 tetrasodium**.





Figure 1: Laboratory Workflow for Handling PSI-7409 Tetrasodium

Click to download full resolution via product page

Figure 1: Laboratory Workflow for Handling PSI-7409 Tetrasodium





Click to download full resolution via product page

Figure 2: Logical Flow for Safety Assessment

#### Conclusion

While specific safety data for **PSI-7409 tetrasodium** is not readily available in the public domain, a comprehensive safety and handling plan can be effectively implemented by leveraging the information available for its parent compound, sofosbuvir, and related molecules. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. The toxicological data from nonclinical studies of sofosbuvir suggest a favorable safety profile, but it is essential to handle **PSI-7409 tetrasodium** with the care afforded to any new chemical entity in a research setting. The experimental protocols provided in this guide offer a starting point for the safety evaluation of this and similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. PSI-7851, a Pronucleotide of β-d-2'-Deoxy-2'-Fluoro-2'-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]



- 2. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [PSI-7409 Tetrasodium: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567950#psi-7409-tetrasodium-safety-and-handling-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com